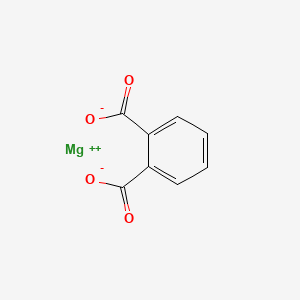Magnesium phthalate
CAS No.: 549-14-4
Cat. No.: VC8367785
Molecular Formula: C8H4MgO4
Molecular Weight: 188.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 549-14-4 |
|---|---|
| Molecular Formula | C8H4MgO4 |
| Molecular Weight | 188.42 g/mol |
| IUPAC Name | magnesium;phthalate |
| Standard InChI | InChI=1S/C8H6O4.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
| Standard InChI Key | APLYTANMTDCWTA-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Mg+2] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Mg+2] |
Introduction
Chemical Composition and Structural Properties
Magnesium phthalate compounds are characterized by magnesium ions coordinated with phthalate anions or their derivatives. The basic magnesium phthalate (CAS 549-14-4) has the molecular formula , while its peroxidized derivative, MMPP (CAS 84665-66-7), adopts the formula with a molecular weight of 494.64 g/mol . Single-crystal X-ray diffraction (XRD) studies reveal that derivatives like MNPT crystallize in a monoclinic system, a structural feature critical for nonlinear optical (NLO) activity .
Table 1: Key Properties of Magnesium Phthalate Derivatives
Synthesis and Crystallization Techniques
Aqueous Slow Evaporation for MNPT Crystals
MNPT crystals are synthesized by dissolving magnesium chloride and phthalic acid in deionized water, followed by slow evaporation at controlled temperatures (25–35°C) . This method yields high-purity monoclinic crystals with dimensions up to 12 × 5 × 3 mm³, suitable for optoelectronic applications.
Industrial-Scale Production of MMPP
MMPP is produced via a modified reaction between magnesium hydroxide and monoperoxyphthalic acid in the presence of chelating agents like (5%) and hydroxyethylidene diphosphonic acid (HEDP, 5%) . The process emphasizes pH control (8.5–9.0) and temperature stabilization (40–45°C) to achieve 92% yield, outperforming conventional potassium permanganate ()-based methods in both efficiency and safety .
Applications in Nonlinear Optics and Laser Technology
MNPT crystals exhibit a second harmonic generation (SHG) efficiency 0.90 times that of potassium dihydrogen phosphate (KDP), a benchmark NLO material . Ultraviolet-visible (UV-Vis) spectroscopy confirms a lower cutoff wavelength of 248 nm, enabling applications in UV laser systems and frequency doubling devices.
Table 2: NLO Performance Comparison
| Material | SHG Efficiency (Relative to KDP) | Cutoff Wavelength (nm) | Crystal System |
|---|---|---|---|
| MNPT | 0.90 | 248 | Monoclinic |
| KDP | 1.00 | 180 | Tetragonal |
Industrial Applications: Textile Bleaching and Antimicrobial Activity
MMPP has emerged as a sustainable alternative to in denim bleaching, achieving comparable whitening effects without generating toxic byproducts . Its minimal inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus (312.5 µg/mL) and Candida albicans (4 mg/mL) further enhance its utility in hygienic textile production .
Table 3: MMPP vs. in Denim Bleaching
| Parameter | MMPP | |
|---|---|---|
| Bleaching Efficiency | 95% | 93% |
| Antimicrobial Activity | Present | Absent |
| Cytotoxicity | Non-toxic | Toxic above 1 mg/mL |
| Environmental Impact | Low | High |
Future Directions and Research Gaps
-
Optoelectronic Engineering: Optimizing MNPT crystal growth for higher SHG efficiency and laser damage thresholds.
-
Green Chemistry: Scaling MMPP synthesis using renewable magnesium sources and biodegradable chelators.
-
Toxicogenomics: Elucidating the epigenetic effects of magnesium phthalate exposure via placental DNA methylome analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume